N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the pyrazin-2-yl group and the tetrahydronaphthalene-2-sulfonamide moiety. Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Piperazine derivatives
Pyrazinamide
Tetrahydronaphthalene derivatives
Uniqueness: N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. This compound continues to be a subject of interest in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-27(26,19-6-5-17-3-1-2-4-18(17)13-19)23-14-16-7-11-24(12-8-16)20-15-21-9-10-22-20/h5-6,9-10,13,15-16,23H,1-4,7-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVJRJLLUKEFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.